molecular formula C16H9N3O2 B13733732 3-(5-Nitropyridin-2-ylethynyl)-quinoline

3-(5-Nitropyridin-2-ylethynyl)-quinoline

Cat. No.: B13733732
M. Wt: 275.26 g/mol
InChI Key: OWARBRBCILHJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Nitropyridin-2-ylethynyl)-quinoline is a heterocyclic compound that features a quinoline core substituted with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-ylethynyl)-quinoline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and safety, especially when dealing with potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-ylethynyl)-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-ylethynyl)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitropyridin-2-ylethynyl)-quinoline is unique due to its combination of a nitropyridine and quinoline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .

Properties

Molecular Formula

C16H9N3O2

Molecular Weight

275.26 g/mol

IUPAC Name

3-[2-(5-nitropyridin-2-yl)ethynyl]quinoline

InChI

InChI=1S/C16H9N3O2/c20-19(21)15-8-7-14(17-11-15)6-5-12-9-13-3-1-2-4-16(13)18-10-12/h1-4,7-11H

InChI Key

OWARBRBCILHJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#CC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.